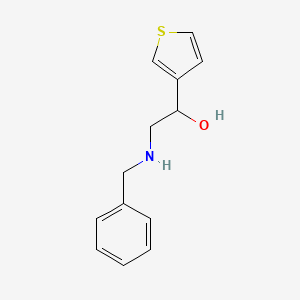

2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing a thiophene ring can have various biological activities . The benzylamino group is a common functional group in organic chemistry, consisting of a benzene ring attached to an amino group. The compound you mentioned seems to be a combination of these two structures.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze molecular structures .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzylamino group might undergo reactions typical of amines, while the thiophene ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory tests .Applications De Recherche Scientifique

Thiophene Derivatives in Drug Design and Material Science

Thiophene derivatives, including those structurally related to 2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol, play a significant role in drug design due to their broad spectrum of biological activities. These activities span antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive properties. Such derivatives are also key in material science, particularly in the development of organic electronic materials due to their electronic properties (D. Xuan, 2020).

Biodegradation and Environmental Impact

Research on the biodegradation of condensed thiophenes found in petroleum products highlights the environmental impact of thiophene derivatives. These compounds, including dibenzothiophene and its analogs, are significant organosulfur components of petroleum, with implications for pollution and biodegradation strategies in contaminated environments (K. Kropp & P. Fedorak, 1998).

Synthetic Approaches and Chemical Properties

Synthetic methods for thiophene derivatives are of considerable interest, providing pathways to a range of compounds with varied biological and chemical properties. Innovations in synthesis offer routes to exploring the functionalities of compounds like this compound in new contexts, including their potential in medicinal chemistry and material science (Ofentse Mazimba, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(benzylamino)-1-thiophen-3-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c15-13(12-6-7-16-10-12)9-14-8-11-4-2-1-3-5-11/h1-7,10,13-15H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFNZCVQCSNEQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CSC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)

![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)

![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)